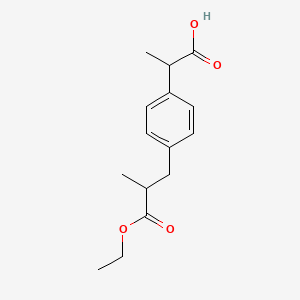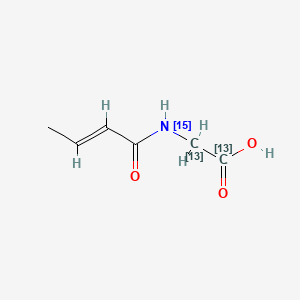
N-Crotonylglycine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Crotonylglycine-13C2,15N is an isotopic analog of N-Crotonylglycine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The molecular formula of this compound is C4H7NO3, and it has a molecular weight of 146.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Crotonylglycine-13C2,15N can be synthesized from Glycine Methyl Ester Hydrochloride, a non-essential amino acid for human development. The synthetic route involves the reaction of Glycine Methyl Ester Hydrochloride with crotonic acid under specific conditions to introduce the isotopic labels.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the isotopic labels are uniformly incorporated into the final product.
Chemical Reactions Analysis
Types of Reactions
N-Crotonylglycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Crotonylglycine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of N-Crotonylglycine-13C2,15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparison with Similar Compounds
Similar Compounds
Glycine-13C2,15N: Another isotopically labeled compound used in similar applications.
N-Crotonylglycine: The non-labeled analog of N-Crotonylglycine-13C2,15N.
Uniqueness
This compound is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research studies compared to single-labeled compounds .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
2-[[(E)-but-2-enoyl](15N)amino]acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+/i4+1,6+1,7+1 |
InChI Key |
WWJXRJJBIVSSNF-DSPWQMECSA-N |
Isomeric SMILES |
C/C=C/C(=O)[15NH][13CH2][13C](=O)O |
Canonical SMILES |
CC=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
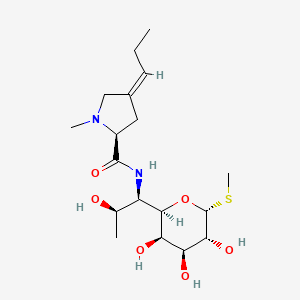
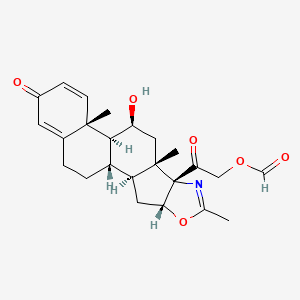
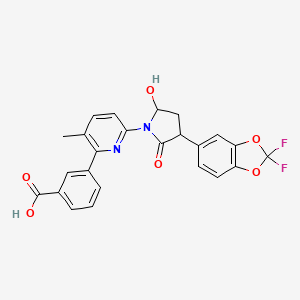
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
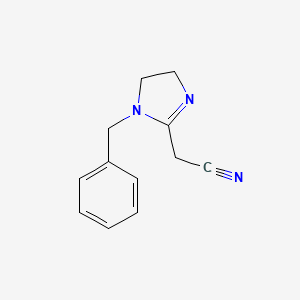
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
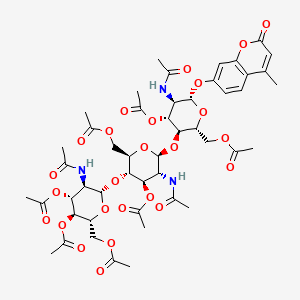
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
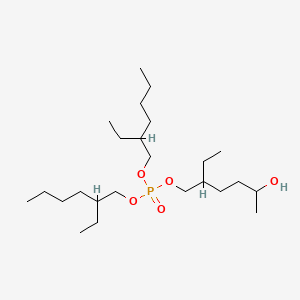
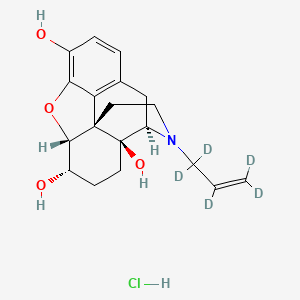
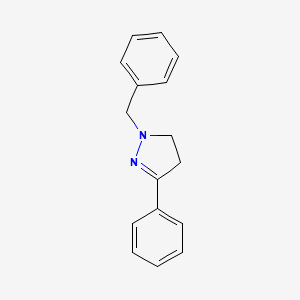
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
